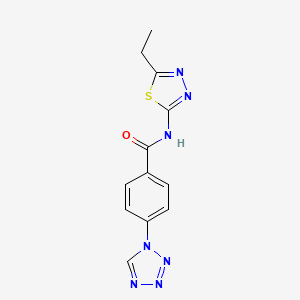

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(1H-tetrazol-1-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(1H-tetrazol-1-yl)benzamide, also known as TAK-915, is a small molecule compound that has been developed as a potential treatment for cognitive disorders such as Alzheimer's disease. This compound has been shown to improve memory and cognitive function in animal models, and is currently undergoing clinical trials to evaluate its safety and efficacy in humans.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Several studies have synthesized novel compounds containing thiadiazole scaffolds and benzamide groups due to their significant biological properties. For instance, Tiwari et al. (2017) conducted a study on Schiff’s bases containing these moieties, showing promising anticancer activity against human cancer cell lines through a microwave-assisted facile synthesis. These compounds exhibited inhibitory activity comparable to standard drugs, indicating their potential as anticancer agents (Tiwari et al., 2017).

Fluorescence and Material Science

Research by Demir et al. (2019) on a new thiadiazole ligand and its silver(I) complex revealed strong fluorescence properties. This study highlighted the potential use of thiadiazole derivatives in materials science, particularly due to their photoluminescence properties and the intriguing structural characteristics of the silver complex, suggesting applications in developing fluorescent materials (Demir et al., 2019).

Supramolecular Chemistry

In the field of supramolecular chemistry, Yadav and Ballabh (2020) synthesized and investigated N-(thiazol-2-yl)benzamide derivatives as new series of supramolecular gelators. This study elucidated the role of methyl functionality and S⋯O interaction in gelation behavior, contributing to the understanding of molecular self-assembly processes and the design of new gel materials (Yadav & Ballabh, 2020).

Insecticidal Activity

A study by Fadda et al. (2017) utilized a thiadiazole derivative as a precursor for synthesizing various heterocycles with insecticidal activity against the cotton leafworm, Spodoptera littoralis. This research underscores the versatility of thiadiazole derivatives in creating compounds with potential agricultural applications, offering new avenues for pest control strategies (Fadda et al., 2017).

Eigenschaften

IUPAC Name |

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(tetrazol-1-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N7OS/c1-2-10-15-16-12(21-10)14-11(20)8-3-5-9(6-4-8)19-7-13-17-18-19/h3-7H,2H2,1H3,(H,14,16,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUCBJLRSRNHJNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)N3C=NN=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N7OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(1H-tetrazol-1-yl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Bicyclo[2.2.1]heptane-2,3-dimethanol](/img/structure/B2877717.png)

![N-(2,4-difluorophenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2877720.png)

![[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-(1,3,5-trimethylpyrazol-4-yl)methanone](/img/structure/B2877721.png)

![8-((4-Fluorophenyl)sulfonyl)-2-(4-methoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2877727.png)

![N-(4-chloro-3-methylphenyl)-2-[(2-furylmethyl)amino]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2877729.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[(1-methyl-1H-1,2,4-triazol-5-yl)sulfanyl]acetamide](/img/structure/B2877734.png)